Several studies highlight the potential of 5-Methoxy-1H-pyrazol-3-amine derivatives as antimicrobial agents. For instance, a series of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles were synthesized and evaluated for in vitro antibacterial and antifungal activities. [] These compounds demonstrated promising activity against various bacterial and fungal strains.
Research suggests that 5-Methoxy-1H-pyrazol-3-amine derivatives possess antioxidant properties. Studies evaluating alkyl derivatives of 5-(5-methyl-1H-pyrazol-3-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol, synthesized from 5-Methoxy-1H-pyrazol-3-amine, revealed moderate antiradical activity in some compounds. [, ]
5-Methoxy-1H-pyrazol-3-amine plays a crucial role in developing potent and selective PDE10A inhibitors. Notably, compound 27h, 1-[2-fluoro-4-(1H-pyrazol-1-yl)phenyl]-5-methoxy-3-(1-phenyl-1H-pyrazol-5-yl)pyridazin-4(1H)-one, demonstrates exceptional potency and selectivity for PDE10A, emerging as a potential therapeutic agent for schizophrenia. []
Derivatives of 5-Methoxy-1H-pyrazol-3-amine have shown promise as glycogen phosphorylase inhibitors. In vivo antihyperglycemic activity screening in albino Wistar rats identified several potent compounds that significantly reduced blood glucose levels in a streptozotocin-induced diabetic rat model. []
Research focusing on nonpeptide NTS2 selective compounds led to the discovery of 1-({[1-(4-fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane carboxylic acid (NTRC-739, 7b). This compound, derived from 5-Methoxy-1H-pyrazol-3-amine, displays selectivity for NTS2 and shows promise as a potential therapeutic for pain management. []
Hybridization of curcumin and melatonin led to the discovery of a lead hybrid compound (7) that exhibited significant neuroprotection in MC65 cells, a cellular Alzheimer's disease model. This compound, 5-(4-hydroxyphenyl)-3-oxo-pentanoic acid [2-(5-methoxy-1H-indol-3-yl)-ethyl]-amide, demonstrates the potential of exploring 5-Methoxy-1H-pyrazol-3-amine-based scaffolds for developing novel neuroprotectants. []
The N-donor complexing ligand 2,6-bis(5-(2,2-dimethylpropyl)-1H-pyrazol-3-yl)pyridine (C5-BPP), structurally related to 5-Methoxy-1H-pyrazol-3-amine, exhibits selectivity for trivalent actinide cations over lanthanides, making it a potential candidate for nuclear waste reprocessing applications. [, ]
The 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand, derived from 5-Methoxy-1H-pyrazol-3-amine, has been successfully employed in the construction of a series of coordination polymers with cobalt, zinc, cadmium, and copper. These polymers display interesting structural motifs and properties, including magnetic ordering and fluorescence. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7